molecular formula C15H15ClN4O3 B2417799 methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate CAS No. 338756-17-5

methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate

Cat. No. B2417799
CAS RN: 338756-17-5
M. Wt: 334.76
InChI Key: QEYPZAUPNZKEMU-UHFFFAOYSA-N
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Description

Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate, also known as MCB, is a synthetic compound . It has a CAS Number of 338756-17-5 and a molecular weight of 334.76 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 2- ( { (2Z)-2-amino-2- [ (6-chloro-2-pyridinyl)hydrazono]ethyl}oxy)benzoate . The InChI Code is 1S/C15H15ClN4O3/c1-22-15 (21)10-5-2-3-6-11 (10)23-9-13 (17)19-20-14-8-4-7-12 (16)18-14/h2-9,19H,17H2,1H3, (H,18,20) .


Physical And Chemical Properties Analysis

The compound is solid in physical form .

Scientific Research Applications

Crystal Engineering and Phase Transition

  • Research on a similar compound, methyl 2-(carbazol-9-yl)benzoate, highlighted its unique crystallization, having eight molecules in the crystallographic asymmetric unit. Under high pressure, it transitions to a structure with fewer molecules per unit, providing insights into molecular conformations and packing efficiencies at high pressure. This can be relevant for understanding the behavior of methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate under similar conditions (Johnstone et al., 2010).

Photophysical Properties and Light-Induced Transformations

  • A study on tribenuron-methyl, which shares structural similarities, examined its photolysis on different surfaces, leading to the identification of numerous photoproducts. This research is crucial for understanding the environmental impact and degradation processes of related chemicals, including this compound (Bhattacharjeel & Dureja, 2002).

Antiproliferative Activity and Cancer Research

  • Research into compounds with structural elements similar to this compound, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, revealed promising antiproliferative activity against human cancer cells. This indicates potential applications in cancer research and treatment, highlighting the relevance of studying related compounds (Minegishi et al., 2015).

Environmental and Agricultural Impact

  • Chlorimuron-ethyl, structurally related to the compound , is used as a herbicide. Its degradation in the environment, particularly by Aspergillus niger, is a critical area of study, informing the environmental and agricultural impact of such chemicals (Sharma et al., 2012).

Synthesis and Chemical Properties

  • The synthesis of labeled compounds, such as YM-09151-2, which shares some chemical characteristics with this compound, is crucial for biochemical studies, including metabolism and pharmacokinetics. This research provides a foundation for understanding the synthesis and applications of related compounds (Tamazawa & Arima, 1984).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-[(2Z)-2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-22-15(21)10-5-2-3-6-11(10)23-9-13(17)19-20-14-8-4-7-12(16)18-14/h2-8H,9H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYPZAUPNZKEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=NNC2=NC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1OC/C(=N/NC2=NC(=CC=C2)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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